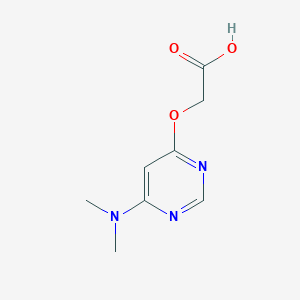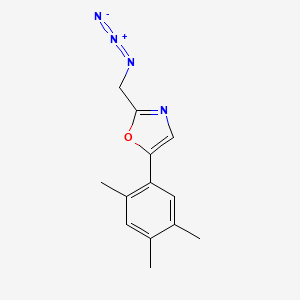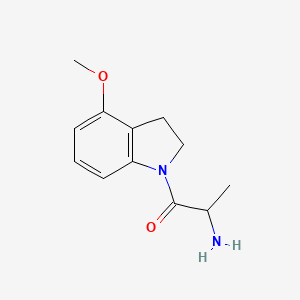
2-氨基-1-(4-甲氧基吲哚啉-1-基)丙-1-酮
描述
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
脑缺血性卒中的神经保护剂
一系列吲哚啉衍生物,包括“2-氨基-1-(4-甲氧基吲哚啉-1-基)丙-1-酮”,已被设计并合成作为多功能神经保护剂。这些化合物已显示出对氧化应激诱导的细胞死亡的显著保护作用,并已被评估其在治疗缺血性卒中方面的潜力。 它们表现出与 NMDA-GluN2B 受体的结合亲和力,并能减少炎症细胞因子的分泌,这对卒中管理至关重要 .
抗氧化特性
这些化合物的抗氧化能力已在体外进行测试,结果表明它们对过氧化氢 (H₂O₂) 诱导的巨噬细胞死亡具有显著保护作用。 这表明它们在氧化应激为促成因素的疾病中可能具有应用价值 .
抗炎活性
在涉及脂多糖 (LPS) 诱导的小胶质细胞炎症的研究中,“2-氨基-1-(4-甲氧基吲哚啉-1-基)丙-1-酮”衍生物已显示出对肿瘤坏死因子-α (TNF-α)、白介素-6 (IL-6) 和一氧化氮 (NO) 等炎症细胞因子的剂量依赖性抑制。 这表明它们可能用于治疗神经炎症性疾病 .
脑梗塞率降低
在中脑动脉闭塞 (MCAO) 大鼠模型的体内研究表明,某些衍生物可以显着降低脑梗塞率并改善神经功能缺陷评分,表明它们在急性卒中干预中具有治疗应用价值 .
抗抑郁药的合成
虽然与“2-氨基-1-(4-甲氧基吲哚啉-1-基)丙-1-酮”没有直接关系,但类似的吲哚啉衍生物用于合成度洛西汀等抗抑郁药。 这突出了这种化合物类别在药物合成和药物设计方面的潜力 .
抗真菌活性
吲哚啉衍生物已被探索其抗真菌特性。 虽然关于“2-氨基-1-(4-甲氧基吲哚啉-1-基)丙-1-酮”的具体研究尚未发表,但其结构相似性表明它可能在开发抗真菌剂方面具有应用价值 .
对映异构体的合成
该化合物的结构允许合成对映体纯形式,这对于创造具有特定所需活性的药物和减少副作用非常有价值 .
神经功能改善
与“2-氨基-1-(4-甲氧基吲哚啉-1-基)丙-1-酮”结构相关的化合物已显示出在动物模型中改善神经功能,表明它们可能在神经退行性疾病治疗或认知增强方面具有应用价值 .
作用机制
Target of Action
The primary targets of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the central nervous system, particularly in the transmission of excitatory signals.
Mode of Action
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one interacts with its targets by binding to NMDA-GluN2B receptors . This interaction results in significant protective effects against oxidative stress-induced cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation. It shows significant protective effects against hydrogen peroxide (H2O2)-induced death of RAW 264.7 cells . Additionally, it dose-dependently lowers the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Result of Action
The molecular and cellular effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one’s action include neuroprotection and anti-inflammatory effects . The compound can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .
生化分析
Biochemical Properties
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The interaction with these enzymes often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity. For instance, the compound’s interaction with oxidoreductases can result in the modulation of redox reactions, which are vital for cellular metabolism .
Cellular Effects
The effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in metabolic and regulatory pathways .
Molecular Mechanism
At the molecular level, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to either competitive or non-competitive inhibition. This binding can alter the enzyme’s conformation and activity, thereby affecting the overall metabolic flux . Furthermore, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one has been shown to influence gene expression by binding to DNA or interacting with transcription factors, resulting in the upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .
Metabolic Pathways
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further utilized or excreted by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux .
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the sites of its interactions with biomolecules . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and its potential therapeutic applications .
属性
IUPAC Name |
2-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYPPHHKJVGAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1480918.png)
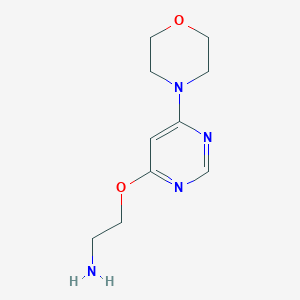
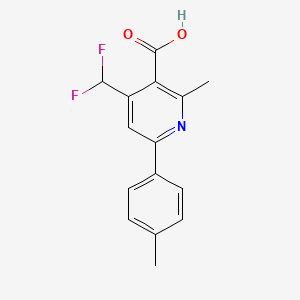
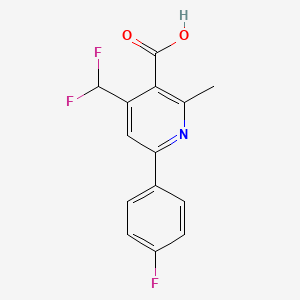
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)
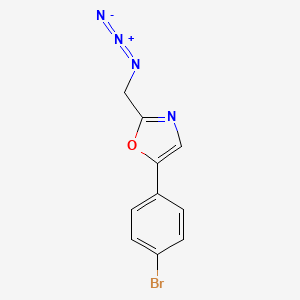
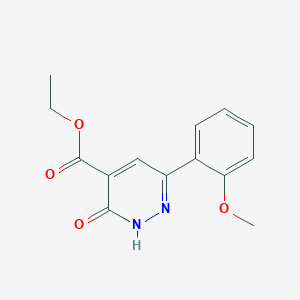


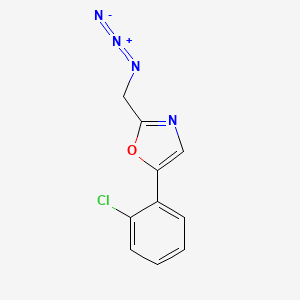
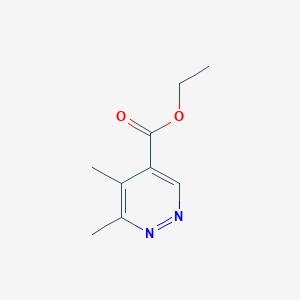
![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
